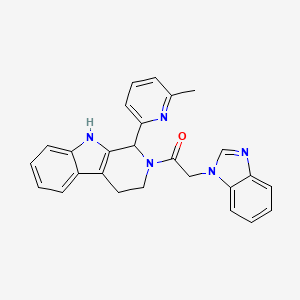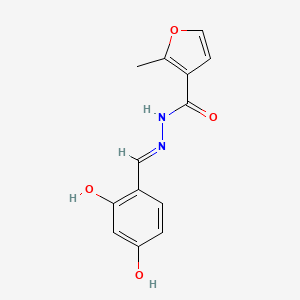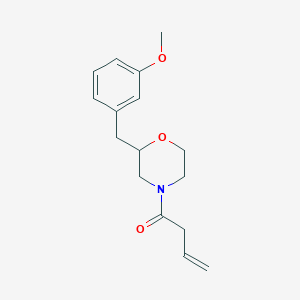![molecular formula C23H32N2O B6006523 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6006523.png)
2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol, also known as MPPE, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in pharmacology and medicine. MPPE is a piperazine derivative that has been synthesized for its ability to modulate various physiological and biochemical processes in the body.
作用機序
The mechanism of action of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood, but it is thought to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. It has also been shown to modulate the activity of certain enzymes and proteins involved in inflammation and immune function. Further research is needed to fully elucidate the mechanism of action of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol.
Biochemical and Physiological Effects:
2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which could contribute to its anxiolytic and antidepressant effects. 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has also been shown to reduce inflammation and modulate the activity of immune cells, which could have implications for the treatment of inflammatory conditions.
実験室実験の利点と制限
One advantage of using 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol in scientific research is its high purity and yield, which makes it suitable for use in a variety of experimental settings. However, one limitation is that the mechanism of action of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood, which could make it difficult to interpret experimental results. Additionally, further research is needed to determine the optimal dosage and administration of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol for different applications.
将来の方向性
There are several future directions for research on 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. One area of focus could be on its potential applications in the treatment of anxiety and depression. Further research is needed to determine the optimal dosage and administration of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol for these conditions. Another area of focus could be on its potential applications in the treatment of autoimmune diseases and other inflammatory conditions. Finally, further research is needed to fully elucidate the mechanism of action of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol and its effects on various physiological and biochemical processes in the body.
合成法
The synthesis of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is piperazine, which is reacted with 4-methylbenzyl chloride and 3-phenylpropyl chloride in the presence of a base. The resulting intermediate is then reduced using sodium borohydride to yield 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. The synthesis of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been studied for its potential applications in pharmacology and medicine. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression. 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has also been investigated for its ability to modulate the immune system and reduce inflammation, which could have implications for the treatment of autoimmune diseases and other inflammatory conditions.
特性
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-20-9-11-22(12-10-20)18-24-15-16-25(23(19-24)13-17-26)14-5-8-21-6-3-2-4-7-21/h2-4,6-7,9-12,23,26H,5,8,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDGAFMKRZVWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine](/img/structure/B6006445.png)
![N-(4-chlorophenyl)-2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6006447.png)
![[1-({1-[3-(methylthio)butyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6006453.png)
![4-(3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B6006457.png)

![ethyl 2-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6006480.png)

![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-isopropylbenzenesulfonohydrazide](/img/structure/B6006488.png)

![isopropyl 2-{[2-(4-ethylphenoxy)propanoyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B6006511.png)
![1-(1-azepanyl)-3-[3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6006517.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6006531.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006533.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6006543.png)